Ethyl 2-diazo-2-phenylacetate

概要

説明

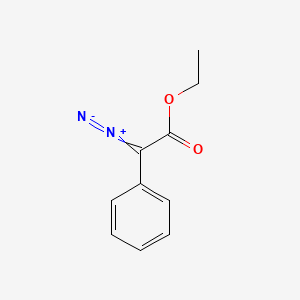

Ethyl 2-diazo-2-phenylacetate: is an organic compound with the molecular formula C10H10N2O2. It is a derivative of phenylacetic acid where an ethyl ester group is attached to the diazo moiety. This compound is known for its utility in various chemical reactions, particularly in organic synthesis.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained to ensure high yield and purity.

Continuous Flow Process: Some manufacturers use continuous flow reactors to streamline the production process, allowing for more efficient and scalable synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the diazo group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Amines.

Substitution Products: Halogenated compounds and amides.

作用機序

Molecular Targets and Pathways Involved:

Cycloaddition Reactions: The diazo group can react with alkenes and alkynes to form cyclopropanes and other cyclic structures.

Insertion Reactions: The diazo group can insert into C-H and N-H bonds, leading to the formation of new carbon-nitrogen bonds.

Rearrangement Reactions: The compound can undergo rearrangements to form different structural isomers.

類似化合物との比較

Ethyl Phenylacetate: Similar in structure but lacks the diazo group.

Ethyl 2-phenyl-2-diazomalonate: Contains a diazo group but has a different ester group.

Ethyl 2-phenyl-2-diazopropanoate: Another diazo compound with a different alkyl chain length.

Uniqueness: Ethyl 2-diazo-2-phenylacetate is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its reactivity with various nucleophiles and electrophiles sets it apart from other similar compounds.

生物活性

Ethyl 2-diazo-2-phenylacetate (EDPA) is a compound of significant interest due to its diverse biological activities and applications in organic synthesis. This article provides an overview of its biological activity, including its synthesis, mechanisms, and case studies that highlight its potential therapeutic uses.

Overview of this compound

EDPA is a diazo compound that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its structure features a diazo group (-N₂) attached to an ester, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of EDPA can be attributed to its ability to generate reactive intermediates, such as carbenes. These intermediates are capable of undergoing cycloaddition reactions, leading to the formation of various biologically active compounds. The following mechanisms are notable:

- Carbene Formation : Upon thermal or photochemical activation, EDPA can decompose to form a carbene species, which can participate in nucleophilic addition reactions with various substrates.

- Cycloaddition Reactions : EDPA has been shown to participate in cycloaddition reactions with dipolarophiles, leading to the formation of heterocycles like triazoles and isothiazolidinones, which exhibit significant biological activity.

Synthesis and Reactivity

Recent studies have demonstrated the successful use of EDPA in the synthesis of various biologically relevant compounds:

- Triazole Synthesis : A study reported the photochemical synthesis of 1,2,4-triazoles via the addition reaction of EDPA with azodicarboxylates, achieving yields up to 87% . This highlights the potential of EDPA as a precursor for developing new pharmaceuticals.

- Copper-Catalyzed Reactions : Research has shown that EDPA can be effectively employed in copper-catalyzed reactions with thioglycosides, yielding glycosylated products with promising yields . This demonstrates its utility in carbohydrate chemistry and potential applications in drug development.

Biological Activity

The biological activities associated with EDPA derivatives include:

- Antimicrobial Properties : Some derivatives of EDPA have exhibited antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : Certain compounds synthesized from EDPA have shown cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.

Data Tables

The following table summarizes key findings related to the biological activity and synthetic applications of EDPA:

科学的研究の応用

Organic Synthesis

1.1 Carbene Generation and Reactions

EDPA is primarily utilized as a carbene precursor. Upon thermal decomposition, it generates carbenes that can participate in a variety of chemical transformations:

- Cycloaddition Reactions : Carbenes derived from EDPA can react with alkenes and alkynes to form cyclopropanes and other cyclic structures. For example, studies have demonstrated the successful synthesis of complex cyclic compounds through cycloaddition reactions involving EDPA-derived carbenes.

- Heterocycle Formation : EDPA has been employed in the synthesis of heterocycles by reacting with isocyanides and other nucleophiles. This process yields functionalized heterocycles, which are valuable in medicinal chemistry.

1.2 Ketenes Formation

The thermal decomposition of EDPA also leads to the formation of ketenes, which are highly reactive intermediates that can participate in various reactions:

- Synthesis of Amides : Ketenes generated from EDPA have been utilized in the synthesis of amides through reactions with carbon monoxide. This method showcases the utility of ketenes in forming carbon-nitrogen bonds .

Material Science

EDPA's ability to generate reactive intermediates makes it a candidate for applications in material science:

- Polymerization Reactions : The reactivity of carbenes can be harnessed for polymerization processes, potentially leading to novel polymeric materials with unique properties.

- Surface Functionalization : The generation of carbenes allows for surface modifications in materials science, enabling the creation of functional surfaces for various applications.

Biological Applications

While specific biological activities of EDPA are not extensively documented, diazo compounds in general have been investigated for their pharmacological properties:

- Antimicrobial and Anti-inflammatory Activities : Research indicates that diazo compounds may exhibit antimicrobial and anti-inflammatory properties due to their ability to form reactive intermediates that interact with biological macromolecules.

Case Studies

Several studies highlight the practical applications of EDPA:

- Study on Glycosylation : A recent study demonstrated the use of EDPA as a glycosyl donor in copper-catalyzed glycosylation reactions. The results showed successful coupling with various glycosyl acceptors, yielding disaccharides with good efficiency .

- Visible-Light-Induced Reactions : Another research explored visible-light-induced bromination of α-diazo compounds, including EDPA derivatives, providing a green synthetic route to α-bromoesters . This study emphasizes the versatility of diazo compounds in modern synthetic methodologies.

化学反応の分析

Thermal Decomposition to Carbene/Ketene Intermediates

Ethyl 2-diazo-2-phenylacetate undergoes thermal decomposition to form carbene or ketene species, depending on reaction conditions:

-

Carbene Formation : At 60–100°C, the diazo group decomposes to release nitrogen gas, producing a reactive carbene intermediate ([Fe(Por)(C(Ph)CO₂Et)]) in the presence of iron-porphyrin catalysts .

-

Ketene Generation : Infrared spectroscopy confirms ketene intermediates (C=C=O) form under thermal conditions (75–160°C) . Direct isolation of free ketenes is challenging due to their high reactivity.

Table 1: Thermal Stability Parameters

| Parameter | Value |

|---|---|

| Decomposition Onset (T<sub>onset</sub>) | 60–100°C |

| Enthalpy of Decomposition (ΔH<sub>D</sub>) | −102 kJ mol⁻¹ (avg.) |

| Gas Evolution | N₂ (14.8% mass loss) |

Cyclopropanation Reactions

This compound participates in iron-catalyzed cyclopropanation with alkenes. The electron-withdrawing CO₂Et group enhances reactivity compared to non-substituted carbenes:

-

Mechanism : The reaction proceeds via a substrate-to-carbene charge transfer (CT) mechanism, lowering the energy barrier (ΔG‡) by 1.16 kcal/mol compared to [Fe(Por)(CPh₂)] .

-

Styrene Cyclopropanation : Achieves up to 99% yield under optimized conditions (10 mol% Fe(TPP), CH₂Cl₂, 25°C) .

Table 2: Comparative Cyclopropanation Kinetics

| Carbene Source | ΔG‡ (kcal/mol) | CT (e) |

|---|---|---|

| [Fe(Por)(C(Ph)CO₂Et)] | 15.8 | 0.029 |

| [Fe(Por)(CPh₂)] | 16.96 | 0.005 |

Photochemical Reactions

Under UV light, the compound reacts with azodicarboxylates to form azomethine ylides, which undergo [3+2] cycloaddition with nitriles to yield 1,2,4-triazoles :

-

Energy Barrier : Radical addition to the diazo group occurs with ΔG‡ = 13.6 kcal/mol, followed by near-barrierless denitrogenation (ΔG‡ = 0.8 kcal/mol) .

-

Product Yields : Up to 85% for triazole derivatives under mild conditions (RT, acetonitrile) .

Table 3: Representative Reaction Outcomes

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 1,3-Diphenylpropane-1,3-dione | TFMSA@SBA-15 | 80 |

| But-3-yn-2-one | TFMSA@SBA-15 | 75 |

Thermal Hazard Considerations

This compound exhibits moderate thermal hazards:

特性

IUPAC Name |

ethyl 2-diazo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9(12-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCIOVIEGYZBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694878 | |

| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22065-57-2 | |

| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。